molecular formula C10H10ClNO5 B091427 (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid CAS No. 17447-35-7

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

Cat. No. B091427
CAS RN: 17447-35-7
M. Wt: 259.64 g/mol
InChI Key: JLBJYGCSAOHRPK-HTQZYQBOSA-N
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Description

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known as 4-Chloro-DL-phenylalanine, is a synthetic amino acid that has been widely used in scientific research. It is a chiral compound with two stereoisomers, (2R,3R) and (2S,3S), and the former is the active form that exhibits biological activity.

Scientific Research Applications

Environmental Health and Toxicology

Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, are widely used herbicides with potential health implications. Epidemiological studies have explored the association between exposure to these compounds and the risk of lymphohematopoietic cancers. Despite plausible hypotheses for carcinogenic modes of action, the combined evidence does not support a genotoxic mode of action. Environmental exposures appear insufficient to support a causal relationship, although the interaction between genetic polymorphisms and exposure in occupational settings remains largely unknown (Stackelberg, 2013).

Organic Chemistry and Catalysis

L-Proline, a natural amino acid, acts as a versatile organocatalyst in organic chemistry, catalyzing various asymmetric syntheses. Its applications include the synthesis of heterocyclic skeletons such as coumarins and spiro-oxindoles, demonstrating the critical role of amino acids in facilitating chemical reactions and synthesizing biologically relevant compounds (Thorat et al., 2022).

Pharmacology and Health

Research on chlorogenic acid, a phenolic compound in coffee, indicates potential health benefits, including anti-diabetic, anti-carcinogenic, and anti-inflammatory effects. This suggests a non-pharmacological approach for treating or preventing chronic diseases, highlighting the importance of dietary polyphenols and related compounds in health and disease management (Tajik et al., 2017).

properties

IUPAC Name

(2R,3R)-4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJYGCSAOHRPK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938513
Record name 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

CAS RN

17447-35-7
Record name 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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